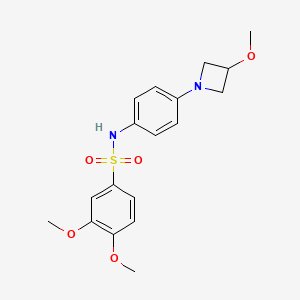

3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

CAS No.: 2034423-58-8

Cat. No.: VC6175703

Molecular Formula: C18H22N2O5S

Molecular Weight: 378.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034423-58-8 |

|---|---|

| Molecular Formula | C18H22N2O5S |

| Molecular Weight | 378.44 |

| IUPAC Name | 3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C18H22N2O5S/c1-23-15-11-20(12-15)14-6-4-13(5-7-14)19-26(21,22)16-8-9-17(24-2)18(10-16)25-3/h4-10,15,19H,11-12H2,1-3H3 |

| Standard InChI Key | KZWPNZHNXSMQCG-UHFFFAOYSA-N |

| SMILES | COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

The compound’s IUPAC name, 3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide, reflects its intricate structure . Key features include:

-

A benzenesulfonamide backbone with methoxy (-OCH) groups at positions 3 and 4.

-

An azetidine ring (a four-membered nitrogen heterocycle) substituted with a methoxy group at position 3, connected via a phenyl group to the sulfonamide nitrogen.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.44 g/mol |

| CAS Number | 2034423-58-8 |

| IUPAC Name | 3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |

| Topological Polar Surface Area | 98.9 Ų (estimated) |

Synthesis and Preparation

Synthetic Routes

While no explicit synthesis protocol for this compound is published, its structure suggests a multi-step approach analogous to methods used for related benzenesulfonamides . A plausible route involves:

-

Sulfonylation: Reacting 3,4-dimethoxybenzenesulfonyl chloride with 4-(3-methoxyazetidin-1-yl)aniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .

-

Purification: Isolation via column chromatography or recrystallization, given the compound’s moderate polarity .

Similar compounds, such as HIV-1 capsid inhibitors, employ PyBop-mediated couplings and hydrogenation steps for nitro-group reductions, which may apply to derivatives of this molecule .

Table 2: Comparative Synthesis Data for Analogous Sulfonamides

| Compound Class | Key Reagents | Yield (%) | Biological Target |

|---|---|---|---|

| Benzenesulfonamide HIV-1 inhibitors | PyBop, DIEA, Boc-protected amines | 60–85 | HIV-1 capsid protein |

| Pyrazole sulfonamides | Ethanol reflux, hydrazine derivatives | 70–90 | Antimicrobial agents |

Hypothesized Biological Activity and Mechanisms

Table 3: Biological Data for Structural Analogs

| Compound | EC (μM) | CC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| PF-74 (HIV-1 inhibitor) | 0.52 | >47.00 | >90.91 |

| Chalcone sulfonamide (S. aureus) | – | – | MIC: 0.09–1.00 µg/mL |

Computational and Structural Insights

Molecular Modeling and DFT Analysis

While experimental data are lacking, computational methods offer predictive insights:

-

HOMO-LUMO Gap: For analogous chalcone sulfonamides, a narrow energy gap (~3.5 eV) suggests charge-transfer interactions critical for binding biological targets .

-

Mulliken Charges: Electron-rich regions (e.g., sulfonamide oxygen) may facilitate hydrogen bonding with enzymatic active sites .

Future Research Directions

-

Synthesis Optimization: Develop scalable routes with greener solvents (e.g., ethanol/water mixtures) .

-

In Vitro Screening: Prioritize antiviral assays against HIV-1 and SARS-CoV-2, leveraging the compound’s structural similarity to known capsid inhibitors .

-

Structural Modifications: Introduce halogen substituents (e.g., -F, -Cl) to enhance binding affinity and metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume